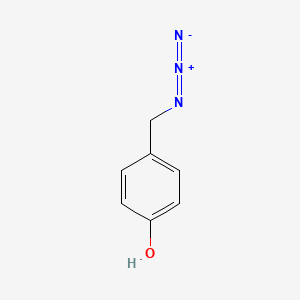

4-(Azidomethyl)phenol

Description

Structural Features and Functional Group Considerations in 4-(Azidomethyl)phenol Research

The utility of this compound in chemical synthesis is derived directly from its distinct molecular architecture. The compound features a benzene (B151609) ring substituted at the 1- and 4- positions with a hydroxyl group (-OH) and an azidomethyl group (-CH₂N₃), respectively. This arrangement of functional groups provides two distinct sites for chemical modification, which can be addressed independently or in concert to achieve complex synthetic goals.

The azide (B81097) group is a high-energy, linear moiety that is prized for its specific reactivity. wikipedia.orgsmolecule.com It is most notably employed as a 1,3-dipole in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.orgnih.gov This reaction forms a highly stable five-membered triazole ring. Furthermore, the azide group can be readily reduced to a primary amine through methods like the Staudinger reaction, offering a pathway to introduce nitrogen-containing functionalities. wikipedia.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55116-31-9 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CN=[N+]=[N-])O |

Table 1: Physicochemical Properties of this compound. Data sourced from multiple chemical databases. guidechem.comchemsrc.com

Historical Context and Evolution of Azide-Phenol Chemistry

The journey of azide-containing organic compounds began in 1864 with the synthesis of phenyl azide by Peter Griess. wikipedia.org Subsequent foundational work in the late 19th century by Theodor Curtius on hydrazoic acid and the rearrangement of acyl azides, and later by Rolf Huisgen on 1,3-dipolar cycloadditions, established the fundamental reactivity of the azide functional group. wikipedia.org For many years, the perceived instability of low molecular weight azides limited their widespread application in organic synthesis. wikipedia.org

A paradigm shift occurred with the advent of "click chemistry," a concept introduced to simplify the synthesis of complex molecules. acs.org The discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the research groups of K. Barry Sharpless and Morten Meldal revolutionized the field. wikipedia.orgacs.org This highly efficient and regioselective reaction provided a reliable method for connecting molecular fragments under mild conditions, dramatically increasing the appeal and utility of azide-functionalized molecules. wikipedia.orgnih.gov

In parallel, the chemistry of phenols has been a mature and extensively studied area for over a century, forming a bedrock of industrial and laboratory synthesis. rushim.ru The convergence of these two fields, spurred by the power of click chemistry, has given prominence to bifunctional reagents like this compound. These molecules leverage the rich, established chemistry of phenols while incorporating the modern, powerful reactivity of the azide group, enabling novel synthetic strategies and applications that were previously inaccessible.

Significance of this compound as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it an exceptionally versatile intermediate in multi-step organic synthesis. Its value lies in the orthogonal reactivity of its azide and phenol (B47542) groups, allowing for sequential or selective modifications.

Common synthetic routes to this compound itself involve the nucleophilic substitution of a suitable precursor, such as 4-(bromomethyl)phenol (B1630418) or an activated 4-hydroxybenzyl alcohol, with an azide salt like sodium azide. chemsrc.comrsc.org

Once formed, the molecule serves as a powerful building block. The azide moiety is a gateway to a vast chemical space. Its most prominent application is in CuAAC reactions to form stable 1,4-disubstituted 1,2,3-triazoles, which act as robust linkers in larger molecules. acs.orgacs.org This "click" reaction is central to its use in bioconjugation, where it can be used to attach probes to biomolecules, and in materials science for creating functional polymers. smolecule.commdpi.com The azide can also be reduced to a primary amine, providing a key functional handle for amide bond formation or other amine-based chemistries. wikipedia.org

Simultaneously, the phenolic hydroxyl group offers an independent site for derivatization. It can be alkylated or acylated to introduce new functionalities or to tune the solubility and electronic properties of the final product. arabjchem.org This dual reactivity allows chemists to construct complex molecules with precise control over their architecture and properties. For instance, researchers have used this compound as a starting material to synthesize complex heterocyclic systems, such as pyrazolo[4,3-c]pyridines and coumarin-based sulfonamides, which have been investigated for their potential biological activities. mdpi.comresearchgate.net

| Reaction Type | Functional Group | Product | Significance |

| Click Chemistry (CuAAC) | Azide (-N₃) | 1,2,3-Triazole | Forms stable linkages for bioconjugation, drug discovery, and materials science. nih.govacs.org |

| Reduction (e.g., Staudinger) | Azide (-N₃) | Primary Amine (-NH₂) | Introduces a key nucleophilic group for further functionalization. wikipedia.org |

| Etherification/Esterification | Phenol (-OH) | Ether/Ester | Allows for modification of solubility, electronic properties, and attachment of other moieties. arabjchem.org |

| Electrophilic Aromatic Substitution | Phenol (-OH) / Ring | Substituted Phenol | Enables further functionalization of the aromatic core. arabjchem.org |

Table 2: Synthetic utility of this compound's functional groups.

Research Landscape and Key Academic Disciplines Engaging with this compound

The unique combination of reactive sites in this compound has made it a valuable tool across several key academic disciplines. ncrm.ac.ukwikipedia.org Its adoption highlights the trend towards interdisciplinary research where molecular tools developed in one field find powerful applications in others.

Organic Synthesis: In its most fundamental application, this compound is a building block for creating complex organic molecules and diverse heterocyclic scaffolds. nih.gov Synthetic chemists utilize its dual functionality to design efficient and modular routes to novel compounds.

Medicinal Chemistry: This field extensively uses this compound as a linker or a key structural component in the design and synthesis of new therapeutic agents. The triazole ring formed from the azide group via click chemistry is a common bioisostere for amide bonds and serves as a stable linker to connect a pharmacophore to a targeting group or solubility modifier. nih.govacs.org Phenolic structures are also prevalent in many biologically active compounds. researchgate.net

Chemical Biology and Bioconjugation: The azide group is a premier bioorthogonal handle. Chemical biologists use this compound and its derivatives to label biomolecules such as proteins, nucleic acids, and glycans in complex biological environments. mdpi.comevitachem.comacs.org This allows for the study of biological processes in real-time, including protein tracking, interaction analysis, and cellular imaging, without perturbing the native system. evitachem.com

Materials Science and Polymer Chemistry: In materials science, this compound is used to synthesize functional polymers and to modify surfaces. smolecule.com The azide group can be used for cross-linking polymer chains or for "clicking" functional molecules onto a material's surface to impart specific properties, such as biocompatibility or sensor capabilities. smolecule.com Its use in creating stimuli-responsive materials has also been explored. smolecule.com

The broad utility of this compound underscores its importance as a versatile platform molecule, bridging fundamental synthesis with applied sciences.

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYZDEQNOHSNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449521 | |

| Record name | Phenol, 4-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55116-31-9 | |

| Record name | Phenol, 4-(azidomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azidomethyl Phenol and Its Derivatives

Nucleophilic Substitution Strategies for Azidomethyl Group Introduction

The most direct and widely employed method for the synthesis of 4-(azidomethyl)phenol involves the nucleophilic substitution of a suitable halomethylphenol precursor with an azide (B81097) source. This approach is favored for its straightforwardness and generally high yields.

Reaction of Halomethylphenol Precursors with Azide Sources (e.g., Sodium Azide)

The synthesis of this compound is commonly achieved through the reaction of a 4-(halomethyl)phenol, such as 4-(bromomethyl)phenol (B1630418) or 4-(chloromethyl)phenol, with an alkali metal azide, most frequently sodium azide (NaN₃). This reaction proceeds via a classic Sₙ2 mechanism, where the azide anion acts as the nucleophile, displacing the halide leaving group from the benzylic carbon.

A representative synthesis involves dissolving the 4-(halomethyl)phenol precursor in a suitable polar aprotic solvent, followed by the addition of sodium azide. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. For instance, the synthesis of the analogous compound, benzyl (B1604629) azide, is readily accomplished by reacting benzyl bromide with sodium azide in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com Similarly, 4-azidomethyl styrene (B11656) has been synthesized from 4-vinylbenzyl chloride and sodium azide in dimethylformamide (DMF) with stirring at room temperature for several hours. organic-chemistry.org These examples provide a strong procedural basis for the synthesis of this compound.

The choice of the halogen in the precursor can influence the reaction rate. Bromomethyl derivatives are generally more reactive than chloromethyl derivatives due to bromide being a better leaving group.

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The choice of solvent plays a critical role in the efficiency of the nucleophilic substitution reaction to form this compound. Polar aprotic solvents are generally preferred for Sₙ2 reactions involving anionic nucleophiles like the azide ion.

Solvent Effects on Reaction Rate

| Solvent Type | Examples | Effect on Sₙ2 Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Accelerates | Solvates the cation (e.g., Na⁺) but not the azide anion, leaving the nucleophile "naked" and more reactive. |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Decelerates | Solvates both the cation and the azide anion through hydrogen bonding, stabilizing the nucleophile and reducing its reactivity. |

This table provides a general overview of solvent effects on Sₙ2 reactions.

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvent choices as they effectively dissolve both the organic precursor and the inorganic azide salt, facilitating a homogeneous reaction environment. chemicalbook.comorganic-chemistry.org Acetonitrile is another suitable polar aprotic solvent. The use of polar protic solvents, such as water or alcohols, is generally avoided as they can solvate the azide anion through hydrogen bonding, which stabilizes the nucleophile and decreases its reactivity, thereby slowing down the reaction rate.

Reaction temperature and time are also important parameters to optimize. While many azidation reactions of benzylic halides proceed efficiently at room temperature, gentle heating can sometimes be employed to increase the reaction rate, particularly with less reactive precursors like 4-(chloromethyl)phenol. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

Alternative Synthetic Pathways to this compound Scaffolds

While nucleophilic substitution is the most common route, other methodologies can be employed or are relevant to the chemistry of the azidomethyl group.

Staudinger Reduction Intermediates in Azidomethyl Compound Synthesis

The Staudinger reaction is a mild method for the reduction of azides to primary amines. beilstein-journals.orgresearchgate.netacs.org While this reaction is typically used to convert compounds like this compound into 4-(aminomethyl)phenol, the intermediates of this reaction are noteworthy. The reaction proceeds through the formation of an iminophosphorane (also known as a phosphazene) intermediate. beilstein-journals.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen of the azide group to form a phosphazide. This intermediate then loses a molecule of nitrogen gas (N₂) to yield the iminophosphorane. beilstein-journals.orgacs.org In the context of the Staudinger reduction, this intermediate is subsequently hydrolyzed with water to produce the corresponding amine and a phosphine oxide byproduct. beilstein-journals.org The formation of this stable iminophosphorane intermediate is a key characteristic of the Staudinger reaction chemistry.

Photochemical Routes to Azidomethyl-Functionalized Systems

Photochemistry offers alternative pathways for the transformation of azide-containing molecules. The photolysis of aryl and benzyl azides can lead to the formation of highly reactive nitrene intermediates by the extrusion of nitrogen gas. beilstein-journals.orgresearchgate.net

Triplet-sensitized photolysis of benzyl azide with acetophenone, for example, results in the formation of triplet benzyl nitrene. This highly reactive intermediate can then undergo various reactions, including hydrogen atom abstraction from the solvent to form amines. researchgate.net While not a direct synthetic route to this compound itself, the photochemical reactivity of the azidomethyl group is an important consideration in its application, particularly in fields like photoaffinity labeling. The photolysis of aryl azides can also lead to ring-expansion products, such as 3H-azepinones, in the presence of nucleophiles like water. beilstein-journals.org

Synthesis of Advanced this compound Derivatives

The primary utility of this compound lies in its capacity to serve as a precursor for more complex molecules, largely through reactions of the azide group.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most prominent application of this compound. acs.orgnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org In this reaction, the azidomethyl group of this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst. This methodology is widely used in drug discovery, bioconjugation, and materials science to link the phenol-containing scaffold to a wide variety of other molecules.

For example, a range of 1,4-disubstituted triazoles have been synthesized from various azides and phenylacetylene (B144264) in the presence of copper iodide (CuI) in a green solvent system of ethanol and water. acs.orgnih.gov This highlights the versatility of the click reaction in creating a diverse library of derivatives from a single azide precursor.

Beyond triazoles, the azide group can be transformed into other functionalities. As mentioned, Staudinger reduction provides a route to the corresponding primary amine, 4-(aminomethyl)phenol. beilstein-journals.orgacs.org Furthermore, the iminophosphorane intermediate of the Staudinger reaction can be trapped with electrophiles other than water, leading to a variety of other nitrogen-containing compounds.

Preparation of Azidomethyl-Containing Heterocycles

The azidomethyl group of this compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. The most prominent method for this transformation is the Huisgen 1,3-dipolar cycloaddition reaction between the azide and an alkyne, which yields a 1,2,3-triazole ring. nih.govmdpi.com This reaction, particularly the copper(I)-catalyzed variant known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry." beilstein-journals.orgacs.org

The CuAAC reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This process is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. beilstein-journals.org By reacting this compound with various terminal alkynes, a diverse library of 1-(4-hydroxybenzyl)-1H-1,2,3-triazole derivatives can be synthesized. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate). nih.gov

Beyond the well-established CuAAC reaction, other cycloaddition pathways can be considered for heterocycle synthesis. For instance, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous when the presence of a metal catalyst could be detrimental. interchim.com Furthermore, azides can theoretically participate in other cycloadditions, such as hetero-Diels-Alder reactions, to construct different types of heterocyclic scaffolds. beilstein-journals.org

The general scheme for the synthesis of 1,2,3-triazoles from this compound is presented below:

Table 1: General Reaction Scheme for CuAAC Synthesis of 1,2,3-Triazoles

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) | 1-((4-hydroxyphenyl)methyl)-4-R-1H-1,2,3-triazole |

Incorporation of this compound into Complex Molecular Architectures

The same "click chemistry" principles that enable heterocycle synthesis also allow for the seamless incorporation of the this compound moiety into complex molecular architectures. nih.govinterchim.com This strategy is fundamental in fields like medicinal chemistry and materials science, where this compound can be used as a versatile building block or linker. acs.orgnih.gov

The azide group serves as a highly specific reactive handle. Through the CuAAC reaction, the hydroxyphenylmethyl fragment can be covalently linked to a wide array of molecules, provided they possess a terminal alkyne group. This modular approach allows for the construction of intricate structures with precise control. acs.org Examples of such incorporations include:

Bioconjugation: Linking the phenol (B47542) moiety to biomolecules (peptides, proteins, etc.) that have been functionalized with an alkyne group. nih.gov

Polymer and Materials Science: Attaching the molecule to polymer backbones or functionalized surfaces to modify their properties.

Drug Discovery: Synthesizing complex molecules where the 1,2,3-triazole ring acts as a stable linker connecting the phenol fragment to another pharmacophore. acs.org

Table 2: Examples of Molecular Architectures Incorporating this compound via Click Chemistry

| Alkyne-Functionalized Substrate | Resulting Complex Architecture | Potential Application Area |

| Ethynyl-functionalized Calixarene | Calixarene-Phenol Conjugate | Host-Guest Chemistry, Sensing |

| Alkyne-tagged Peptide | Peptide-Phenol Conjugate | Targeted Drug Delivery, Proteomics |

| Propargyl-terminated Polymer | Phenol-grafted Polymer | Advanced Materials, Functional Coatings |

Process Development and Scalability Considerations in this compound Synthesis

The transition from laboratory-scale synthesis of this compound to large-scale industrial production requires careful consideration of process development and scalability. The synthesis typically involves the conversion of a precursor, such as 4-(hydroxymethyl)phenol or a 4-(halomethyl)phenol, into the corresponding azide.

Key considerations for a scalable process include:

Starting Material Availability and Cost: The precursor, 4-(hydroxymethyl)phenol (also known as 4-hydroxybenzyl alcohol), is a commercially available compound, which is a crucial factor for large-scale manufacturing.

Choice of Azidating Agent: Sodium azide (NaN₃) is the most common reagent for introducing the azide group via nucleophilic substitution on a halomethyl or sulfonylated hydroxymethyl group. While effective, sodium azide is highly toxic and potentially explosive, necessitating strict safety protocols, specialized handling equipment, and careful waste management in a large-scale setting.

Reaction Conditions: Optimization is required to maximize yield and minimize reaction times. This includes selecting an appropriate solvent system that allows for easy product isolation and purification, and maintaining optimal temperature control to prevent runaway reactions or the formation of impurities.

Work-up and Purification: Developing a robust and scalable purification method is critical. Traditional column chromatography is often not feasible for large quantities. Alternative methods such as recrystallization or extraction must be developed to ensure high purity of the final product while minimizing solvent waste.

Safety and Hazard Analysis: A thorough hazard analysis is essential. This includes evaluating the thermal stability of the azide product, the risks associated with the azidating agent, and the potential for hazardous byproducts. For instance, the use of azides in acidic conditions can generate highly explosive hydrazoic acid (HN₃).

Table 3: Comparison of Precursors for this compound Synthesis

| Precursor | Typical Reagents for Conversion | Advantages | Scalability Challenges |

| 4-(Hydroxymethyl)phenol | 1. Mesyl chloride, triethylamine (B128534) 2. Sodium azide | Readily available starting material. | Two-step process; use of sulfonyl chlorides. |

| 4-(Chloromethyl)phenol | Sodium azide | Single-step conversion. | Precursor may be less stable or require specific synthesis. |

| 4-(Bromomethyl)phenol | Sodium azide | Higher reactivity than the chloride analog. | Precursor may be more expensive; lachrymatory nature. |

Reactivity Profiles and Transformational Chemistry of 4 Azidomethyl Phenol

Azide (B81097) Group Reactivity in 4-(Azidomethyl)phenol

The azido (B1232118) group is a versatile functional group, primarily known for its role in "click chemistry" and its ability to be reduced to a primary amine. masterorganicchemistry.com These transformations are highly efficient and are fundamental to the application of this compound as a molecular building block.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of criteria for rapid, reliable, and high-yielding reactions. organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govnih.gov The azide group of this compound readily participates in CuAAC, providing a powerful method for covalently linking it to a wide array of alkyne-containing molecules. magtech.com.cn

The reaction is known for its remarkable efficiency, often proceeding to completion at room temperature and in various solvents, including aqueous media. organic-chemistry.orgnih.gov The resulting triazole ring is chemically stable, serving as a robust linker in the final product. The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govacs.org This catalytic cycle allows for the functionalization of diverse molecular platforms. nih.govacs.org

Table 1: Overview of CuAAC Reaction with this compound

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Reactants | This compound and a terminal alkyne-containing molecule. | Equimolar amounts or slight excess of one reactant. | nih.gov |

| Catalyst | A source of Copper(I). | CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, or direct use of Cu(I) salts like CuI or CuBr. | nih.gov |

| Solvent | The reaction is tolerant to a wide range of solvents. | t-Butanol/H₂O, DMF, DMSO, THF. | organic-chemistry.org |

| Temperature | Typically proceeds efficiently at ambient temperatures. | Room Temperature. | nih.gov |

| Product | A 1,2,3-triazole linking the 4-(hydroxymethyl)phenyl group to the alkyne-derived moiety. | Forms the 1,4-disubstituted regioisomer exclusively. | nih.gov |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free variant of the azide-alkyne cycloaddition. magtech.com.cn The driving force for SPAAC is the high ring strain of a cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO). magtech.com.cnuu.nlnih.gov This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov

The azide of this compound can react with a strained alkyne to form a stable triazole product. uu.nl SPAAC is a bioorthogonal reaction, meaning it can occur in a complex biological environment without interfering with native biochemical processes. This makes it an invaluable tool for in vivo imaging and bioconjugation.

Table 2: Comparison of CuAAC and SPAAC for this compound

| Feature | CuAAC | SPAAC | Reference |

|---|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst. | No catalyst required (metal-free). | |

| Alkyne Reactant | Terminal alkynes. | Strained cycloalkynes (e.g., cyclooctynes). | magtech.com.cn |

| Reaction Kinetics | Generally very fast. | Kinetics are dependent on the strain of the cycloalkyne; can be very rapid. | uu.nl |

| Bio-compatibility | Potential cytotoxicity from copper catalyst can be a concern. | Highly bioorthogonal and non-toxic. | |

| Application Focus | Organic synthesis, materials science, bioconjugation (ex vivo). | Live-cell imaging, in vivo applications, bioconjugation. | nih.gov |

Besides cycloadditions, the azide group can participate in other reactions that fall under the "click" umbrella. One notable example is the Staudinger ligation. sigmaaldrich.com This reaction occurs between an azide and a specifically engineered triarylphosphine (e.g., one bearing an ortho-ester group). The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular trapping to yield a stable amide bond, releasing nitrogen gas. This process is highly chemoselective and bioorthogonal, providing another metal-free method for conjugation.

A fundamental transformation of the azido group is its reduction to a primary amine. cmu.edu This reaction is highly valuable as it converts this compound into 4-(aminomethyl)phenol, a useful building block for pharmaceuticals and polymers. The reduction is typically clean and high-yielding, with the only byproduct being nitrogen gas. masterorganicchemistry.com

Several methods are available for this reduction:

Catalytic Hydrogenation: This is one of the most common and efficient methods. The azide is hydrogenated over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), under a hydrogen atmosphere. thieme-connect.de The reaction conditions are generally mild. masterorganicchemistry.com

Stannous Chloride (SnCl₂): This reagent can effectively reduce azides to amines in a solvent like methanol. The reaction is often exothermic and proceeds rapidly at room temperature. mdma.ch

Sodium Borohydride (NaBH₄): In the presence of a catalyst like CoCl₂ or in specific solvent systems, NaBH₄ can be used for the reduction of azides. organic-chemistry.org Tin(IV) 1,2-benzenedithiolate can also be used as a catalyst with NaBH₄ for a very mild and efficient reduction. cmu.edu

Triphenylphosphine (B44618) (PPh₃): The Staudinger reaction involves the treatment of the azide with PPh₃ to form a phosphazide, which upon hydrolysis (e.g., with water) yields the primary amine and triphenylphosphine oxide.

Table 3: Common Reagents for the Reduction of Azides

| Reagent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ atmosphere, MeOH or EtOH solvent, room temperature. | Clean reaction, high yield, catalyst can be filtered off. | thieme-connect.de |

| SnCl₂ | Methanol solvent, room temperature. | Rapid, exothermic, does not require high pressure. | mdma.ch |

| NaBH₄/Catalyst | Various catalysts (e.g., CoCl₂, Sn(IV) complexes), aqueous or alcoholic solvents. | Mild conditions, excellent yields. | cmu.eduorganic-chemistry.org |

| PPh₃ then H₂O | Two-step process, often in THF or ether followed by addition of water. | Mild, useful when hydrogenation is not feasible. | masterorganicchemistry.com |

While not a direct reaction of the azide, the amine derived from this compound can be a precursor for iminyl radical cyclizations. Iminyl radicals are reactive intermediates that can undergo intramolecular cyclization, primarily 5-exo-trig, to form nitrogen-containing heterocycles like pyrrolines. nsf.govrsc.org

The synthetic sequence would involve:

Reduction of the azide in this compound to 4-(aminomethyl)phenol.

Condensation of the resulting amine with a suitable ketone or aldehyde to form an imine.

Conversion of the imine to a precursor suitable for radical generation, such as an O-acyloxime or O-phenyloxime. nsf.gov

Generation of the iminyl radical, often through photoredox catalysis or thermal initiation, which then undergoes cyclization onto a tethered alkene or alkyne. nsf.govnih.gov

This multi-step pathway demonstrates how the azide functionality serves as a masked amine, enabling entry into complex synthetic routes like radical cyclizations for the construction of heterocyclic systems. semanticscholar.org

Phenolic Hydroxyl Group Reactivity in this compound

The phenolic hydroxyl group (-OH) in this compound has a distinct chemical character compared to aliphatic alcohols. libretexts.org Its direct attachment to the aromatic ring makes it more acidic and influences its reactivity. Nucleophilic substitution or elimination of the hydroxyl group itself is generally not feasible. libretexts.org Instead, reactions typically occur at the oxygen atom or involve the aromatic ring.

The reactivity of the phenolic hydroxyl group is influenced by several factors, including steric hindrance and the electronic nature of substituents on the ring. cmu.edu It can readily participate in reactions such as:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to form phenyl esters.

Electrophilic Aromatic Substitution: The -OH group is a strong activating group, directing incoming electrophiles to the ortho positions (positions 2 and 6) relative to the hydroxyl. However, this reactivity must be considered in the context of the azidomethyl group already present on the ring.

The presence of the azidomethyl group allows for selective reactions. For example, one could perform a click reaction on the azide moiety while leaving the phenolic hydroxyl untouched, or protect the phenol (B47542) as an ether before carrying out further transformations on the azide. This orthogonal reactivity is a key feature of this compound's utility in synthesis. The phenolic group is also known to be a scavenger of free radicals, a property central to the antioxidant activity of many phenolic compounds. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the hydroxyl (-OH) group. byjus.comucalgary.ca This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby stabilizing the intermediate cation (arenium ion) formed during the reaction. byjus.combritannica.com Consequently, the hydroxyl group is a strongly activating, ortho/para-directing substituent. byjus.comucalgary.ca

The azidomethyl (-CH2N3) group at the para position means that electrophilic attack will be directed to the positions ortho to the hydroxyl group (positions 2 and 6). Phenols are so reactive that they often undergo substitution under milder conditions than benzene (B151609). ucalgary.ca For instance, halogenation of phenols can proceed even without a Lewis acid catalyst, and polysubstitution is a common issue that may require controlled conditions to achieve monosubstitution. byjus.comlibretexts.org In the case of this compound, reactions like nitration or halogenation would be expected to yield 2-substituted or 2,6-disubstituted products.

Table 1: Comparison of Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagent for Benzene | Typical Reagent for Phenol | Expected Product for this compound |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Dilute HNO₃ byjus.com | 2-Nitro-4-(azidomethyl)phenol |

| Halogenation | Br₂ / FeBr₃ | Bromine water or Br₂ in CS₂/CHCl₃ byjus.com | 2-Bromo-4-(azidomethyl)phenol or 2,6-Dibromo-4-(azidomethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | Conc. H₂SO₄ ucalgary.ca | This compound-2-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Not typically used due to over-reaction and complexation with the -OH group. | Not a preferred reaction. |

| Kolbe-Schmidt Reaction | No reaction | 1. NaOH, 2. CO₂ libretexts.orglibretexts.org | 2-Hydroxy-5-(azidomethyl)benzoic acid |

Oxidation Pathways of the Phenolic Moiety

Phenols are susceptible to oxidation, and the phenolic moiety in this compound can be oxidized through several pathways. libretexts.org Despite not having a hydrogen atom on the hydroxyl-bearing carbon, phenols are readily oxidized. libretexts.org The reaction products largely depend on the oxidant used and the reaction conditions.

Commonly, oxidation of phenols yields quinones. wikipedia.orgresearchgate.net For this compound, which is a para-substituted phenol, oxidation would be expected to primarily form a p-benzoquinone derivative, likely leading to the cleavage of the azidomethyl group or its transformation. For example, oxidation with strong oxidizing agents like chromic acid can convert phenols to their corresponding benzoquinones. libretexts.org

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), are also effective for phenol oxidation. wikipedia.org The mechanism typically involves the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to form a quinone. wikipedia.org In some cases, the oxidation of phenols can be initiated by the formation of a phenoxyl radical. Studies on the oxidation of phenol with cobalt ferrite (B1171679) composites in the presence of hydrogen peroxide show a pathway that yields hydroquinone (B1673460) and benzoquinone as major products. mdpi.com The specific pathway for this compound would depend on the stability of the azidomethyl group under the chosen oxidative conditions.

Table 2: Potential Oxidation Products of Phenols

| Oxidizing Agent | Substrate Type | General Product |

| Chromic Acid | Phenol | p-Benzoquinone libretexts.org |

| Hypervalent Iodine (III) Reagents | Phenols without p-electron-withdrawing groups | Quinones wikipedia.org |

| Pyrazinium chlorochromate (PzCC) | Phenols | Quinone researchgate.net |

| CoFe₂O₄ / H₂O₂ | Phenol | Hydroquinone and Benzoquinone mdpi.com |

Functionalization of the Hydroxyl Group (e.g., Alkylation, Esterification)

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of various derivatives through reactions like alkylation and esterification.

Alkylation: The phenolic hydroxyl group can be converted to an ether via alkylation. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (like NaOH or K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether. For phenols with multiple hydroxyl groups, selective alkylation can be challenging but is sometimes achievable based on the differing acidity of the hydroxyl protons. nih.gov

Esterification: Phenolic esters can be prepared by reacting this compound with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol (in this case, the phenol) under acidic catalysis, is a classic method. organic-chemistry.orgmasterorganicchemistry.com However, for phenols, a more common and efficient method is acylation using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or NaOH, in the Schotten-Baumann reaction). rsc.org Enzymatic esterification using lipases has also been employed to synthesize esters from phenolic compounds, offering a milder alternative. nih.gov These reactions increase the lipophilicity of the phenolic compound while often retaining its inherent chemical properties. nih.gov

Table 3: Common Functionalization Reactions of the Phenolic -OH Group

| Reaction Type | Reagents | Product |

| Alkylation (Williamson Synthesis) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) |

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (H⁺) | Phenolic Ester (Ar-O-CO-R) organic-chemistry.org |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenolic Ester (Ar-O-CO-R) rsc.org |

| Enzymatic Esterification | Carboxylic Acid (R-COOH), Lipase | Phenolic Ester (Ar-O-CO-R) nih.gov |

Role of the Phenolic Group in Second Coordination Sphere Interactions in Complex Systems

The second coordination sphere consists of molecules and ions that are attached in various ways to the ligands of the first coordination sphere, which are directly bonded to the central metal atom. wikipedia.org A phenolic group, when part of a ligand but not directly coordinated to the metal, can exert significant influence on the metal center's reactivity through these second-sphere interactions. nih.govacs.org

These interactions, which are often hydrogen bonds, can tune the electronic properties and reactivity of the metal complex. wikipedia.orgacs.org For instance, research on a non-heme Fe(II) complex featuring a pendant phenol group in the second coordination sphere demonstrated that the phenol moiety plays a crucial role in the activation of hydrogen peroxide (H₂O₂). nih.gov The phenol group acts as a proton donor, facilitating the heterolytic cleavage of the O-O bond in the H₂O₂ adduct, leading to the formation of a high-valent Fe(IV)O species. nih.gov This mimics the function of peroxidase enzymes. nih.gov

Tandem and Multicomponent Reactions Involving this compound

The bifunctional nature of this compound, possessing both a reactive azide group and a versatile phenol/hydroxyl functionality, makes it an excellent candidate for tandem and multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.

The azide group is particularly well-suited for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is frequently employed in MCRs. mdpi.com This reaction allows for the efficient and specific formation of a triazole ring. A hypothetical MCR could involve the reaction of this compound, an alkyne, and a third component that reacts with the phenolic hydroxyl group in the same pot.

Tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring under the same reaction conditions, can also be envisioned. For example, the hydroxyl group could direct an ortho-metallation, followed by a reaction that triggers a transformation of the azidomethyl group. The use of alcohols as sustainable reagents in tandem transformations for the synthesis of N-heterocycles is a growing area of research. rsc.org While specific literature on this compound in MCRs is not prominent, its functional groups are staples in the design of such atom-economical synthetic strategies.

Photoreactivity and Photoremovable Applications of Phenacyl Azide Analogues

Phenacyl and related arylcarbonylmethyl compounds are a well-established class of photoremovable protecting groups (PPGs), which allow for spatial and temporal control over the release of chemical species upon irradiation with light. nih.govacs.org While this compound is a benzylic azide, the closely related p-azidophenacyl and p-hydroxyphenacyl chromophores are highly relevant analogues for discussing photoreactivity.

The general mechanism for phenacyl-based PPGs involves the photo-induced cleavage of the bond between the carbonyl's alpha-carbon and the protected substrate. nih.gov For p-hydroxyphenacyl (pHP) groups, a key feature is a skeletal rearrangement that accompanies the release of the substrate, which proceeds with high chemical yield and requires the presence of water. nih.govacs.org

In phenacyl azide analogues, two photoreactive moieties are present: the phenacyl group and the aryl azide. nih.govresearchgate.net

Phenacyl Photoreactivity : Irradiation of the phenacyl ketone can lead to hydrogen abstraction by the excited carbonyl group, initiating the release of a protected group. nih.gov

Aryl Azide Photoreactivity : Upon photolysis, aryl azides extrude dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate. This nitrene can undergo various reactions, such as insertion into C-H or O-H bonds, or intersystem crossing to a more stable triplet nitrene, which behaves like a diradical. researchgate.netresearchgate.net

The bifunctional nature of reagents like p-azidophenacyl bromide allows it to first be attached to a macromolecule via nucleophilic substitution at the bromide, and then, upon irradiation, the azide generates a nitrene that can form a cross-link with a nearby part of the molecule. nih.gov This dual reactivity makes phenacyl azide analogues versatile tools in chemical biology for photoaffinity labeling and cross-linking studies. nih.govnih.gov

Applications of 4 Azidomethyl Phenol in Contemporary Chemical Science

Chemical Biology Research

In the realm of chemical biology, 4-(azidomethyl)phenol serves as a critical tool for elucidating complex biological processes. Its unique chemical handles enable the labeling of biomolecules, the development of sophisticated molecular probes, and the investigation of enzyme and receptor interactions.

Biomolecule Labeling and Conjugation Strategies

The azido (B1232118) group of this compound is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This functionality allows for the precise labeling and conjugation of biomolecules. The primary strategies employed are:

Click Chemistry: The azide (B81097) group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These "click" reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying proteins, nucleic acids, and carbohydrates that have been functionalized with a corresponding alkyne group. nih.govfrontiersin.org

Staudinger Ligation: The azide can react with a phosphine-containing molecule to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond. This reaction provides another powerful method for bioconjugation under mild conditions.

The phenol (B47542) group can also be used for conjugation, for instance, through etherification, or it can serve as a structural mimic of the amino acid tyrosine, enabling its incorporation into peptide structures.

Development of Molecular Probes and Activity-Based Probes

Molecular probes are essential for detecting and tracking molecules within complex biological systems. researchgate.net this compound can be incorporated into the structure of a ligand or inhibitor to create a versatile chemical probe. The azido group acts as a latent handle; after the probe binds to its target, the azide can be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) affinity tag, via click chemistry. nih.govresearchgate.net

This approach is central to Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic strategy used to monitor the functional state of enzymes. nih.govnih.gov In ABPP, an activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a recognition element, and a reporter tag. Probes derived from this compound can be designed where the azido group serves as the attachment point for the reporter tag after the initial binding and labeling event. frontiersin.org

| Probe Component | Function | Role of this compound Moiety |

|---|---|---|

| Recognition Element | Binds specifically to the target protein/enzyme. | The phenol group can mimic tyrosine or serve as a scaffold for building the recognition element. |

| Reactive Group | Forms a covalent bond with the target, often at the active site. | The azidomethyl group can act as a photoreactive group (see PAL below). |

| Reporter Handle | Allows for detection and/or isolation of the probe-target complex. | The azido group is an ideal handle for post-labeling attachment of reporters (e.g., fluorophores, biotin) via click chemistry. |

Photoaffinity Labeling (PAL) Utilizing Azidomethyl Functionality

Photoaffinity labeling (PAL) is a powerful technique to identify and map molecular interactions, including transient or low-affinity ones. domainex.co.uknih.gov The strategy involves a photoactivatable chemical group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. nih.govenamine.net

The azidomethyl group, as a type of benzylic azide, can serve as a photoactivatable cross-linker. When exposed to UV light, it can form a highly reactive nitrene species. If the molecule containing this group is bound to a target protein, the nitrene will react with adjacent amino acid residues, creating a permanent covalent link. nih.gov This "freezes" the interaction, allowing for subsequent analysis, such as mass spectrometry, to identify the binding partner and the specific site of interaction. domainex.co.uk

General Steps in Photoaffinity Labeling:

Design and Synthesis: A probe is created by incorporating the this compound moiety into a ligand or molecule of interest. domainex.co.uk

Binding: The probe is incubated with its biological target (e.g., protein, cell lysate) to allow for non-covalent binding.

Activation: The sample is irradiated with UV light of a specific wavelength to convert the azide into a reactive nitrene. domainex.co.uk

Cross-linking: The nitrene rapidly forms a covalent bond with the target protein at or near the binding site. domainex.co.uk

Analysis: The covalently linked complex is isolated and analyzed to identify the protein and map the binding site. domainex.co.uk

Studies on Enzyme Activity Modulation and Receptor Binding Interactions

The structural similarity of the phenol group to the side chain of the amino acid tyrosine makes this compound a valuable component in designing molecules that interact with enzymes and receptors. Phenolic compounds are known to be involved in a vast number of biological processes and can act as enzyme inhibitors or modulators of receptor activity. eurekaselect.comresearchgate.netnih.gov

By incorporating the this compound scaffold into potential inhibitors or ligands, researchers can study these interactions with greater precision. If the molecule successfully binds to and modulates the activity of an enzyme or receptor, the azidomethyl group can be activated by light (as in PAL) to covalently capture the interaction. This allows for the unambiguous identification of the binding target, which is particularly crucial in drug discovery for validating a drug's mechanism of action and identifying potential off-target effects.

Materials Science and Polymer Chemistry

The dual reactivity of this compound also makes it a valuable monomer and cross-linking agent in the synthesis of advanced polymeric materials.

Cross-Linking Strategies for Polymer Synthesis and Modification

Cross-linking is a process that forms chemical bonds between polymer chains, transforming them into more robust and stable materials with enhanced mechanical and thermal properties. nih.gov this compound offers multiple avenues for creating cross-linked polymer networks.

Phenolic Resin Formation: The phenol group can participate in classic polymerization reactions, such as condensation with formaldehyde, to form phenolic resins like novolacs or resols. researchgate.netosti.gov The resulting polymer would be decorated with azidomethyl groups along its backbone.

Azide-Based Cross-Linking: The pendant azidomethyl groups on a polymer can be used for cross-linking through several mechanisms:

Thermal Cross-Linking: Upon heating, the azide group decomposes to form a reactive nitrene, which can then insert into C-H bonds on adjacent polymer chains, creating a cross-linked network. mdpi.comresearchgate.net

Photochemical Cross-Linking: Similar to its use in PAL, UV irradiation can generate nitrenes from the azides, leading to light-induced curing and cross-linking of the polymer material. mdpi.com

Click Chemistry Cross-Linking: If the azidomethyl-functionalized polymer is mixed with a polymer containing alkyne groups, cross-linking can be achieved with high efficiency and specificity through CuAAC or SPAAC reactions. mdpi.com

These strategies allow for the creation of materials with tunable properties, such as thermosets, photoresists, and functional polymer networks for a variety of applications. mdpi.comnih.gov

Integration into Functional Polymers and Resins

The bifunctional nature of this compound, possessing both a reactive azide and a nucleophilic phenol group, makes it a valuable monomer for the synthesis of functional polymers and resins. The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for polymer functionalization and the creation of well-defined polymer architectures. sigmaaldrich.comnih.gov This allows for the straightforward incorporation of this compound into polymer backbones or as pendant groups.

The phenolic hydroxyl group, on the other hand, can participate in traditional polymerization reactions, such as the formation of epoxy resins and phenol-formaldehyde resins. researchgate.netgoogle.com In epoxy resin formulations, the phenol can act as a curing agent, reacting with epoxy groups to form a cross-linked network. google.comnih.govchemicalbook.com The incorporation of the azidomethyl group into these resins introduces a latent functionality that can be used for post-polymerization modification, allowing for the attachment of various molecules to tailor the material's properties. For instance, polymers functionalized with this compound can be subsequently modified with molecules bearing alkyne groups to introduce specific functionalities, such as biocompatibility, fluorescence, or altered solubility.

The resulting functional polymers and resins can find applications in advanced materials, such as coatings, adhesives, and composites, where the ability to precisely control the chemical and physical properties is crucial. researchgate.netdic-global.com

Table 1: Polymerization and Functionalization Approaches with this compound

| Polymerization/Functionalization Method | Role of this compound | Resulting Polymer/Resin Type | Potential Applications |

|---|---|---|---|

| Click Chemistry (CuAAC) | Azide-functional monomer | Functionalized poly(triazole)s, Graft copolymers | Biomaterials, Drug delivery systems |

| Epoxy Resin Curing | Phenolic curing agent with latent azide functionality | Cross-linked epoxy resins | Advanced coatings, Adhesives |

| Phenol-Formaldehyde Condensation | Phenolic monomer with azide functionality | Functionalized phenolic resins | Molding compounds, Laminates |

Applications in Photoresist Systems

In the field of microelectronics and microlithography, photoresists are light-sensitive materials used to create patterned coatings on surfaces. wikipedia.org These materials typically consist of a polymer resin, a photoactive compound (PAC), and a solvent. dakenchem.com Phenolic resins, such as novolac resins, are commonly used as the polymer matrix in positive photoresists due to their aqueous alkaline solubility. microchemicals.comnih.gov

Aromatic azides have been investigated as photoactive compounds in negative photoresists. google.com Upon exposure to UV light, the azide group can undergo photodecomposition to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds or addition to double bonds, leading to cross-linking of the polymer matrix. This cross-linking renders the exposed regions of the photoresist insoluble in the developer solution, resulting in a negative-tone image. dakenchem.com

Given its structure, this compound has the potential to be utilized in photoresist formulations in two key ways:

As a functional monomer in the resin: It can be copolymerized with other phenolic monomers to create a phenolic resin with pendant azidomethyl groups. This resin would be inherently photosensitive, eliminating the need for a separate photoactive compound.

As a photoactive compound: It can be blended with a non-photosensitive phenolic resin. Upon irradiation, the photogenerated nitrene from this compound would cross-link the surrounding resin chains.

The presence of the phenolic hydroxyl group in this compound can also contribute to the adhesion of the photoresist to the substrate and its solubility in aqueous alkaline developers, which are important properties for photoresist performance. microchemicals.com

Table 2: Potential Roles of this compound in Photoresist Systems

| Component | Function of this compound | Photoresist Type | Mechanism of Action |

|---|---|---|---|

| Functional Resin Monomer | Provides photosensitivity and resin properties | Negative | Photodecomposition of azide to nitrene, leading to polymer cross-linking |

| Photoactive Compound (PAC) | Acts as a photosensitizer | Negative | Generates nitrene upon irradiation to cross-link the polymer matrix |

Synthetic Organic Chemistry and Medicinal Chemistry Scaffolds

Precursor for Diverse Heterocyclic Compound Synthesis

Organic azides are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.comrsc.org The azide group in this compound can participate in various cycloaddition reactions and other transformations to form five- and six-membered rings. For instance, the Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone of click chemistry and provides a straightforward route to 1,2,3-triazoles. mdpi.com Similarly, reactions with other dipolarophiles can lead to the formation of other heterocyclic systems.

The phenolic hydroxyl group can also be used to direct or participate in cyclization reactions. The combination of the azide and phenol functionalities in one molecule opens up possibilities for the synthesis of novel fused heterocyclic systems.

Development of Building Blocks for Complex Organic Molecules

In the realm of complex organic synthesis, the concept of using pre-functionalized building blocks is a powerful strategy to streamline the construction of intricate molecular architectures. This compound serves as an excellent example of such a building block. Its two distinct functional groups, the azide and the phenol, can be chemoselectively addressed in sequential synthetic steps.

The azide group can be transformed into an amine via reduction, which can then be further elaborated. Alternatively, it can be used in the aforementioned click reactions to link the phenolic moiety to other molecular fragments. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be used in coupling reactions to introduce further complexity. This orthogonal reactivity allows for the stepwise construction of complex molecules with precise control over the final structure.

Incorporation into Pyrazole-Based Systems for Further Derivatization

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.comhilarispublisher.com The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.orgbeilstein-journals.org

While not a direct precursor in the classical pyrazole (B372694) synthesis, this compound can be envisioned as a starting material for the synthesis of functionalized pyrazoles. For example, the phenolic hydroxyl group could be used to tether the molecule to a solid support for combinatorial synthesis. The azide could then be transformed into a group that participates in the pyrazole ring formation or a group that is introduced after the pyrazole core has been assembled. This would allow for the creation of libraries of pyrazole derivatives with a pendant hydroxyphenylmethyl group, which could then be further modified at the phenolic position.

Analytical and Spectroscopic Applications

The analytical and spectroscopic characterization of this compound is crucial for its identification and quantification. The presence of both a phenol and an azide group gives rise to characteristic signals in various spectroscopic techniques.

In Infrared (IR) spectroscopy , the O-H stretch of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The azide group will exhibit a strong, sharp absorption band around 2100 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. pressbooks.pub

The ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum would show distinct signals for the aromatic protons, the benzylic protons of the azidomethyl group, and the phenolic proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring.

In Mass Spectrometry (MS) , the molecular ion peak would be observed, and fragmentation patterns would likely involve the loss of N₂ from the azide group and other characteristic cleavages of the benzyl (B1604629) and phenol moieties. purdue.edu

The chromophoric nature of the phenol group allows for its detection and quantification using UV-Visible (UV-Vis) spectroscopy . The position and intensity of the absorption maxima would be influenced by the solvent and the pH.

These spectroscopic signatures can be utilized for the quality control of this compound and for monitoring its reactions in various applications. Furthermore, the azide group can be used as a label for analytical purposes, for example, in bioanalytical assays where the azide can be selectively detected via click chemistry with a fluorescent or otherwise detectable alkyne probe. nih.gov

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristic Signals |

|---|---|

| Infrared (IR) Spectroscopy | ~3200-3600 cm⁻¹ (broad, O-H stretch); ~2100 cm⁻¹ (strong, sharp, N₃ stretch) |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals for aromatic protons (1,4-disubstituted pattern), benzylic protons, and phenolic proton |

| Mass Spectrometry (MS) | Molecular ion peak; Fragmentation corresponding to loss of N₂ |

| UV-Visible (UV-Vis) Spectroscopy | Absorption maxima characteristic of a substituted phenol |

Computational and Theoretical Investigations of 4 Azidomethyl Phenol

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

DFT has emerged as a important method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(Azidomethyl)phenol.

The geometry of a molecule is fundamental to its properties and reactivity. Using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G**, the most stable three-dimensional arrangement of atoms in this compound can be determined. In a study on the analogous 4-Azidomethyl-6-isopropyl-2H-chromen-2-one, a complete geometry optimization was performed to find the local energy minimum of the molecular system. researchgate.net The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. These parameters are crucial for understanding steric and electronic effects within the molecule.

Interactive Table: Optimized Geometric Parameters of a this compound Analog

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Length | C | C | - | Value not available |

| Bond Length | C | H | - | Value not available |

| Bond Length | C | O | - | Value not available |

| Bond Length | C | N | - | Value not available |

| Bond Angle | C | C | C | Value not available |

| Bond Angle | H | C | C | Value not available |

| Dihedral Angle | C | C | C | C |

Note: Specific values for bond lengths and angles for this compound were not available in the searched literature. The table structure is provided as a template for how such data would be presented.

Conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies, is also a key aspect of geometry optimization. For this compound, this would involve examining the rotation around the C-C and C-O single bonds to identify the most stable conformer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ijaemr.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. ijaemr.com

For the related compound 4-Azidomethyl-6-isopropyl-2H-chromen-2-one, DFT calculations at the B3LYP/6-31G** level of theory determined the HOMO and LUMO energies. researchgate.net The HOMO-LUMO gap for this molecule was calculated to be 4.47 eV. researchgate.net This relatively large gap suggests that this compound is likely a stable molecule.

Interactive Table: Frontier Molecular Orbital Energies of a this compound Analog

| Orbital | Energy (eV) at B3LYP/6-31G** |

| HOMO | -6.39 |

| LUMO | -1.93 |

| HOMO-LUMO Gap | 4.47 |

Source: Data from a DFT study on 4-Azidomethyl-6-isopropyl-2H-chromen-2-one. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

The distribution of electron density in a molecule is key to understanding its reactivity and intermolecular interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. In the study of 4-Azidomethyl-6-isopropyl-2H-chromen-2-one, the Mulliken charges were calculated at the B3LYP/6–31G** level of theory. researchgate.net The results showed that the oxygen-attached carbon atom had the highest positive charge (+0.59), while the two oxygen atoms had significant negative charges (-0.52 and -0.46). researchgate.net This charge separation indicates the polar nature of the molecule.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. researchgate.netavogadro.cc The MEP map uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the phenolic oxygen and the azide (B81097) group, and a positive potential around the hydroxyl proton and the protons of the methyl group.

Quantum Chemical Calculations on Reactivity and Reaction Mechanisms

Beyond static properties, quantum chemical calculations can also elucidate the pathways and energetics of chemical reactions involving this compound.

The azide group in this compound makes it a suitable substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is known for its high efficiency and regioselectivity, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

Organic azides can undergo thermal or photochemical decomposition, typically leading to the formation of a nitrene intermediate and the extrusion of molecular nitrogen. nih.gov Computational studies, such as those on vinyl azide, have been used to explore the decomposition pathways. researchgate.net These studies can reveal whether the decomposition is a concerted or stepwise process and can identify the structures and energies of transition states and intermediates. researchgate.net

For this compound, theoretical modeling could predict the conditions required for its decomposition and the nature of the resulting reactive intermediates. Such studies are crucial for understanding the stability and potential hazards associated with the compound. Furthermore, computational modeling can investigate other transformation reactions of the azide group, providing insights into the synthesis of novel derivatives.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules and their interactions at an atomic level. dovepress.comnih.gov For this compound, MD simulations could provide valuable insights into its intermolecular interactions in different environments, such as in various solvents or in the solid state. arxiv.org

Key intermolecular interactions that would be of interest include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the azide group can also act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. arxiv.org

π-π Stacking: The aromatic phenol (B47542) ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net

By simulating a system of multiple this compound molecules, one could study aggregation behavior, solvent effects, and the formation of supramolecular structures. researchgate.net Such simulations are crucial for understanding macroscopic properties like solubility, melting point, and crystal packing. The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov

Spectroscopic Data Correlation with Computational Models

Computational models are frequently used to predict and interpret spectroscopic data. For this compound, this would involve correlating theoretical calculations with experimental spectra such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR).

Infrared (IR) Spectroscopy: Density functional theory (DFT) calculations can predict the vibrational frequencies of the molecule. This allows for the assignment of specific peaks in the experimental IR spectrum to the corresponding vibrational modes, such as the O-H stretch of the phenol, the N₃ asymmetric and symmetric stretches of the azide, and various C-H and C=C vibrations of the aromatic ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of this compound. These calculated excitation energies and oscillator strengths can be compared with the absorption maxima (λmax) observed in the experimental UV-Vis spectrum to understand the nature of the electronic transitions (e.g., π→π* or n→π*).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C atoms. By comparing the calculated shifts with the experimental NMR spectrum, one can confirm the molecular structure and gain insights into the electronic environment of the different nuclei.

A strong correlation between the computed and experimental spectra would validate the computational model, providing a more detailed understanding of the molecule's structure and electronic properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for 4-(Azidomethyl)phenol and its Analogues

The development of new synthetic routes for this compound and its analogues is a cornerstone of future research, aiming for greater efficiency, sustainability, and molecular diversity.

Greener Synthetic Approaches: A significant push is being made towards the development of environmentally benign synthetic methods. This includes the exploration of bio-based starting materials, such as furanic derivatives, which can be converted into phenol (B47542) derivatives through catalytic processes like Diels-Alder/aromatization reactions. rsc.org The use of less toxic reagents and solvents, along with energy-efficient reaction conditions, is a key focus.

Catalytic C-H Functionalization: Direct functionalization of the phenol ring through catalytic C-H activation is a promising avenue for creating a diverse range of analogues. This would allow for the introduction of various substituents onto the aromatic ring, thereby tuning the electronic and steric properties of the molecule for specific applications.

Flow Chemistry for Enhanced Safety and Scalability: Given the energetic nature of the azide (B81097) group, the use of microreactor or flow chemistry technologies offers a safer and more scalable approach for the synthesis of this compound. This technology allows for precise control over reaction parameters, minimizing the risks associated with the accumulation of hazardous intermediates.

Synthesis of Analogues with Varied Linkers: Research is also directed towards synthesizing analogues with different linker lengths and compositions between the phenol and azide groups. This can influence the compound's solubility, flexibility, and steric hindrance in bioconjugation reactions. ku.edu

Exploration of Advanced Catalytic Systems for Azide Reactivity

The reactivity of the azide group, particularly in cycloaddition reactions, is central to the utility of this compound. The exploration of advanced catalytic systems is crucial for expanding the scope and efficiency of these reactions.

Novel Copper Catalysts: While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established reaction, research is ongoing to develop more robust and efficient copper catalysts. nih.gov This includes the use of N-heterocyclic carbene (NHC) and tris(triazolyl)methane (TTM) ligands, which can enhance the stability and activity of the copper catalyst, even in complex biological media. numberanalytics.com

Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts have emerged as a powerful alternative to copper, offering complementary regioselectivity in azide-alkyne cycloadditions. nih.gov Ruthenium cyclopentadienyl (B1206354) complexes can catalyze the formation of 1,5-disubstituted triazoles, providing access to a different class of isomers with potentially unique biological activities. nih.gov

Photocatalytic Systems: Light-mediated catalytic systems are gaining traction as they offer spatial and temporal control over the reaction. numberanalytics.com Photocatalytic azide-alkyne cycloadditions can be initiated with light, allowing for precise control over the modification of materials or biological systems.

Catalyst-Free "Click" Reactions: To circumvent the potential toxicity of metal catalysts in biological applications, there is a growing interest in catalyst-free cycloaddition reactions. numberanalytics.com This involves the use of strained alkynes, such as cyclooctynes, which can react with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) under mild, physiological conditions. mdpi.com

Integration into Multifunctional Bioconjugation Platforms

The ability of this compound to participate in bioorthogonal "click" chemistry makes it an ideal candidate for the construction of multifunctional bioconjugation platforms.

Surface Functionalization: this compound and its derivatives can be used to functionalize a variety of surfaces, including polymers, glass slides, and magnetic beads. ku.edu This allows for the creation of "clickable" surfaces that can be used for immobilizing biomolecules, creating biosensors, or developing advanced biomaterials.

Bioactive Coatings: Azide-functionalized extracellular matrix (ECM) coatings can be created to serve as bioactive platforms for bioconjugation. nih.gov These "clickECM" coatings can be further modified with biomolecules to study cell-matrix interactions or to create tailored microenvironments for tissue engineering. nih.gov

Heterobifunctional Linkers: The use of heterobifunctional linkers containing an azide group allows for the site-specific modification of proteins and other biomolecules. ku.edu These linkers can be designed with varying lengths and properties, such as polyethylene (B3416737) glycol (PEG) chains, to improve solubility and reduce steric hindrance. ku.edu

Non-Aqueous Bioconjugation: The development of bioconjugation reactions in non-aqueous solvents, such as ionic liquids, opens up new possibilities for modifying biomolecules that may be unstable or insoluble in water. digitellinc.com

Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry is playing an increasingly important role in the design and development of new molecules with specific properties.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to guide the synthesis of novel phenol derivatives by predicting reaction pathways and the stability of intermediates. rsc.org This can help in optimizing reaction conditions and identifying promising synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or physicochemical properties of this compound derivatives based on their molecular descriptors. iosrjournals.org This can aid in the rational design of new compounds with enhanced activity or desired properties.

Molecular Docking Simulations: Molecular docking simulations can be used to predict how this compound derivatives will interact with biological targets, such as enzymes or receptors. nih.gov This can be a valuable tool in drug discovery for identifying potential therapeutic agents.